molecular formula C12H16O8 B080189 [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate CAS No. 14661-16-6

[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate

Cat. No. B080189
CAS RN: 14661-16-6
M. Wt: 288.25 g/mol
InChI Key: BAKQMOSGYGQJOJ-WTPMCQDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, also known as DDAO, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties.

Mechanism Of Action

[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is a substrate for esterases, which are enzymes that catalyze the hydrolysis of ester bonds. Upon hydrolysis, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is converted into a fluorescent product that can be detected using fluorescence spectroscopy. The fluorescence intensity is directly proportional to the amount of esterase activity present in the sample.

Biochemical And Physiological Effects

[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been shown to have low toxicity and is metabolized in vivo through hydrolysis of the ester bond. Its fluorescent properties make it a useful tool for studying cellular metabolism and oxidative stress in various biological systems.

Advantages And Limitations For Lab Experiments

One advantage of [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is its high sensitivity and selectivity for esterase activity. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that its fluorescence is affected by pH, temperature, and the presence of other compounds in the sample.

Future Directions

There are several future directions for the use of [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate in scientific research. One area of interest is the development of biosensors for the detection of esterase activity in complex biological samples such as blood or urine. Additionally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate could be used in the development of new therapies for diseases that involve abnormal esterase activity, such as Alzheimer's disease. Finally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate could be used in the development of new imaging techniques for the detection of oxidative stress in vivo.
In conclusion, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. Its fluorescent properties make it a useful tool for studying oxidative stress and cellular metabolism, and its future applications in biosensors and imaging techniques hold promise for the development of new therapies and diagnostic tools.

Synthesis Methods

[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with sodium methoxide to form [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a substrate for the measurement of esterase activity. Its fluorescent properties make it a useful tool for studying oxidative stress and cellular metabolism. Additionally, [(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has been used in the development of biosensors for the detection of esterase activity in biological samples.

properties

CAS RN

14661-16-6

Product Name

[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate

Molecular Formula

C12H16O8

Molecular Weight

288.25 g/mol

IUPAC Name

[(1R,2S,3S,4S,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate

InChI

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10+,11+,12-/m1/s1

InChI Key

BAKQMOSGYGQJOJ-WTPMCQDGSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@H]([C@H]1OC(=O)C)OC(=O)C

SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C

synonyms

1,6-Anhydro-β-D-talopyranose 2,3,4-triacetate

Origin of Product

United States

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